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molecular formula C7H3BrN2O2 B1267389 5-Bromo-2-nitrobenzonitrile CAS No. 89642-50-2

5-Bromo-2-nitrobenzonitrile

Cat. No. B1267389
M. Wt: 227.01 g/mol
InChI Key: LCNNOEPOXHHUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE028939

Procedure details

5-bromo-2-nitroaniline is converted into 5-bromo-2-nitrobenzonitrile by treating the aniline derivative with sodium nitrite and hydrochloric acid and reacting the resulting diazonium salt with cuprous cyanide as in Example 2. The nitro group is reduced with stannous chloride and hydrochloric acid to give 4-bromo-2-cyanoaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
BrC1C=CC([N+]([O-])=O)=C(C=1)N.[Br:12][C:13]1[CH:14]=[CH:15][C:16]([N+:21]([O-])=O)=[C:17]([CH:20]=1)[C:18]#[N:19].NC1C=CC=CC=1.N([O-])=O.[Na+].Cl>>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([NH2:21])=[C:17]([C:18]#[N:19])[CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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